Methyl 5-chloro-1H-indazole-7-carboxylate
Overview
Description
Methyl 5-chloro-1H-indazole-7-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of a methyl ester group at the 7th position and a chlorine atom at the 5th position of the indazole ring. Indazole derivatives have gained significant attention due to their diverse biological activities and potential therapeutic applications .
Mechanism of Action
Target of Action
Methyl 5-chloro-1H-indazole-7-carboxylate is a derivative of the indazole family . Indazoles are known to inhibit, regulate, and modulate various kinases, including CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell cycle regulation and response to DNA damage .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of CHK1 and CHK2 kinases can lead to cell cycle arrest, allowing DNA repair mechanisms to correct any damage .
Biochemical Pathways
Indazole derivatives are known to impact various biochemical pathways due to their interaction with different kinases . The inhibition of these kinases can affect downstream signaling pathways, leading to changes in cell proliferation, apoptosis, and DNA repair .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant, indicating that it can be absorbed in the gastrointestinal tract and can cross the blood-brain barrier .
Result of Action
The inhibition of kinases by indazole derivatives can lead to changes in cell cycle progression, dna repair mechanisms, and apoptosis . These changes can have significant effects on cellular function and could potentially be exploited for therapeutic purposes .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the activity and stability of the compound .
Biochemical Analysis
Biochemical Properties
Methyl 5-chloro-1H-indazole-7-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . The compound’s interaction with proteins and other biomolecules can lead to changes in their structure and function, which can have downstream effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit enzymes involved in the production of pro-inflammatory mediators . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in the synthesis of pro-inflammatory mediators, thereby reducing inflammation . Additionally, it can affect the levels of certain metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active or passive transport mechanisms . Once inside the cell, it can bind to specific proteins, affecting its localization and accumulation within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-1H-indazole-7-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-2-nitrobenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization under acidic conditions to yield the indazole core. The final step involves esterification with methanol to obtain the methyl ester derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-1H-indazole-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group before cyclization.
Esterification: The carboxylic acid group can be esterified with different alcohols to form various ester derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.
Esterification: Alcohols (e.g., methanol) in the presence of acid catalysts like sulfuric acid.
Major Products Formed
Substitution: Various substituted indazole derivatives.
Reduction: Amino-indazole derivatives.
Esterification: Different ester derivatives depending on the alcohol used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Methyl 5-chloro-1H-indazole-7-carboxylate can be compared with other indazole derivatives such as:
- Methyl 5-bromo-1H-indazole-7-carboxylate
- Methyl 5-fluoro-1H-indazole-7-carboxylate
- Methyl 5-iodo-1H-indazole-7-carboxylate
These compounds share a similar indazole core but differ in the substituents at the 5th position. The presence of different halogens (chlorine, bromine, fluorine, iodine) can influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which may confer distinct properties and applications .
Properties
IUPAC Name |
methyl 5-chloro-1H-indazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-6(10)2-5-4-11-12-8(5)7/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWZHQQUHUQHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=C1NN=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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